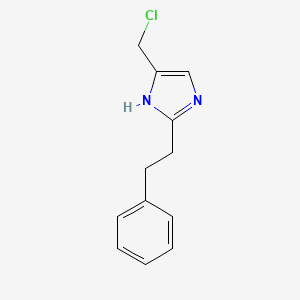
4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also has methoxy groups (-OCH3), hydroxy groups (-OH), and a carboxylic acid group (-COOH). These functional groups could potentially give the compound various properties, such as polarity, acidity, and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a central pyrazole ring, with various functional groups attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the methoxy groups could undergo nucleophilic substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could allow it to participate in pi stacking interactions .Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, it could potentially interact with various biological targets, such as enzymes or receptors, in a way that depends on its specific molecular structure .
Future Directions
properties
CAS RN |
1297655-06-1 |
|---|---|
Product Name |
4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid |
Molecular Formula |
C28H24N2O6 |
Molecular Weight |
484.49996 |
synonyms |
4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)